
N2-(3-chloro-4-fluorophenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazines are a group of organic compounds with the formula C3H3N3. They are aromatic compounds and have a six-membered ring with alternating carbon and nitrogen atoms . The molecule you mentioned seems to have various substituents on the triazine ring, including a 3-chloro-4-fluorophenyl group, a 4-methoxyphenyl group, and a morpholino group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the triazine ring, followed by the addition of the various substituents through reactions such as nucleophilic substitution or aromatic electrophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple substituents on the triazine ring. These substituents would likely influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of the substituents and the conditions under which it is stored or used. For example, the presence of the fluorine atom could make the compound more reactive due to the high electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents. For example, the presence of the morpholino group could increase the solubility of the compound in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A study by Gorle et al. (2016) focused on the synthesis of derivatives from a similar compound, demonstrating their significant larvicidal activity against third instar larvae. This suggests the potential of such compounds in the development of insecticides or pest control agents. The specific structural modifications, like the addition of electron-withdrawing groups, were shown to enhance the activity, pointing to the importance of chemical modifications in optimizing biological effectiveness (Gorle et al., 2016).
Environmental Applications
The adsorption and removal of pesticides from wastewater using biosorbents have been explored, indicating that derivatives of the 1,3,5-triazine class, similar to the compound , can be efficiently removed from contaminated waters. This highlights the potential environmental application of such compounds in water purification technologies (Boudesocque et al., 2008).
Material Science Applications
Research by Li et al. (2017) into the synthesis of polyimides using triazine-based diamine monomers, including structures related to the compound of interest, revealed materials with excellent solubility and thermal stability. These materials are promising for use in polymer semiconductors, highlighting the versatility of triazine derivatives in advanced material applications (Li et al., 2017).
Medicinal Chemistry Applications
Another aspect of research involves the synthesis and evaluation of triazine derivatives as potential anticancer agents. The study by Bawazir et al. (2020) synthesized novel fluorinated cyclic macrocyclic systems containing triazine moieties, demonstrating their effectiveness as Cyclin-dependent kinase 2 (CDK2) inhibitors. This underscores the potential medicinal applications of such compounds in cancer therapy (Bawazir et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c1-29-15-5-2-13(3-6-15)23-18-25-19(24-14-4-7-17(22)16(21)12-14)27-20(26-18)28-8-10-30-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYRCDHOCSDTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chloro-4-fluorophenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

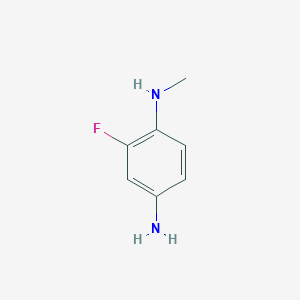
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2797674.png)
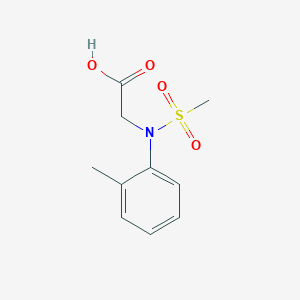
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2797678.png)
![N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2797679.png)
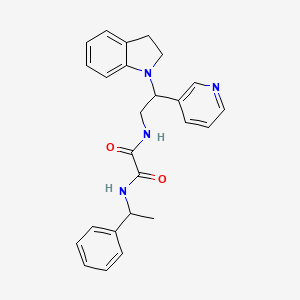
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)
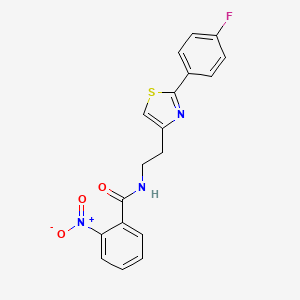
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2797685.png)
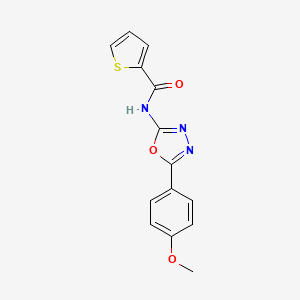
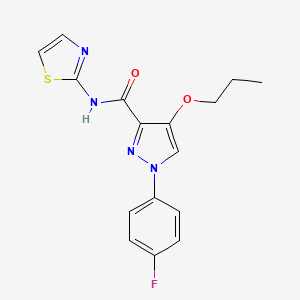
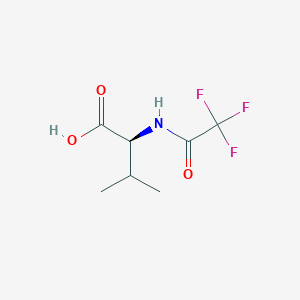
![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)
